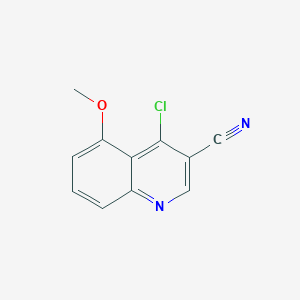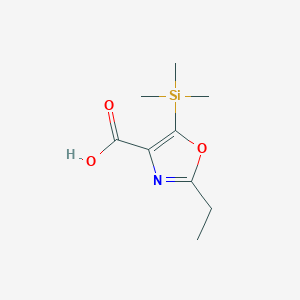
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-amino-1,7-naphthyridine-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate under thermal cyclization conditions. This reaction typically occurs at elevated temperatures, leading to the formation of the naphthyridine core .
Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate are reacted in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of ethyl 8-amino-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Similar in structure but lacks the amino and ester groups.
1,6-Naphthyridine: Contains the naphthyridine core but with different substitution patterns.
1,5-Naphthyridine: Another isomer with distinct chemical properties.
Uniqueness
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 8-amino-1,7-naphthyridine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)9-7(8)4-3-5-13-9/h3-6H,2H2,1H3,(H2,12,14) |
Clé InChI |
IOUINQRMPWEPFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C2=C1C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)





![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)




![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)


